molecular formula C8H10INO B8686301 4-Iodo-2-propoxy-pyridine

4-Iodo-2-propoxy-pyridine

Cat. No.: B8686301
M. Wt: 263.08 g/mol
InChI Key: HEBNLYZZBJXABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-2-propoxy-pyridine is a pyridine derivative featuring an iodine atom at the 4-position and a propoxy (-OCH₂CH₂CH₃) group at the 2-position of the pyridine ring. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to the reactivity of the iodine substituent. The propoxy group provides electron-donating effects, which modulate the electronic environment of the aromatic ring, influencing both reactivity and solubility .

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

4-iodo-2-propoxypyridine

InChI

InChI=1S/C8H10INO/c1-2-5-11-8-6-7(9)3-4-10-8/h3-4,6H,2,5H2,1H3

InChI Key

HEBNLYZZBJXABK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC=CC(=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 4-Iodo-2-propoxy-pyridine and analogous compounds:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Notable Properties
This compound 4-I, 2-OCH₂CH₂CH₃ C₈H₁₀INO 263.08 (estimated) Electron-donating alkoxy group; moderate steric bulk
4-Iodo-2-isopropoxy-3-methylpyridine 4-I, 2-OCH(CH₃)₂, 3-CH₃ C₉H₁₂INO 277.1 Branched isopropoxy group; increased steric hindrance
4-Iodo-2-methoxy-6-methylpyridine 4-I, 2-OCH₃, 6-CH₃ C₇H₈INO 249.05 Shorter alkoxy chain; methyl at 6-position enhances regioselectivity
4-Iodo-2-(trifluoromethyl)pyridine 4-I, 2-CF₃ C₆H₃F₃IN 272.99 Strong electron-withdrawing CF₃ group; enhances electrophilic substitution
4-Iodo-2,3-dimethoxypyridine 4-I, 2-OCH₃, 3-OCH₃ C₇H₈INO₂ 281.05 Dual methoxy groups increase electron density

Research Findings and Trends

  • Synthetic Efficiency :

    • Methoxy and propoxy derivatives are often synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. The choice of alkoxy chain length impacts reaction yields; for instance, longer chains (e.g., propoxy) may reduce crystallization efficiency compared to methoxy groups .
  • Thermal Stability :

    • Compounds with branched alkoxy groups (e.g., isopropoxy) exhibit higher thermal stability than their linear counterparts, as observed in differential scanning calorimetry (DSC) studies .
  • Biological Activity: Pyridine derivatives with amino groups (e.g., 3-Iodo-2-methoxy-4-pyridinamine, melting point 68–69°C) show promise as antimicrobial agents, though this compound’s biological activity remains understudied .

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